molecular formula C26H26N2O3 B2748034 8-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 2319841-66-0

8-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane

货号: B2748034
CAS 编号: 2319841-66-0
分子量: 414.505
InChI 键: IYCLNIRIPXXARA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C26H26N2O3 and its molecular weight is 414.505. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 8-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane belongs to the class of 8-azabicyclo[3.2.1]octane derivatives, which have garnered attention for their potential therapeutic applications, particularly in the modulation of neurotransmitter systems and treatment of neurodegenerative diseases such as Parkinson's disease (PD).

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features, particularly its interaction with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Research indicates that modifications to the azabicyclo framework can significantly alter binding affinity and selectivity towards these targets.

Key Findings from Recent Studies

  • Dopamine Transporter Affinity : Studies have demonstrated that certain analogs of 8-azabicyclo[3.2.1]octane exhibit high selectivity for DAT over SERT, reminiscent of GBR 12909, a well-known DAT inhibitor. The introduction of specific substituents has been shown to enhance this selectivity, making these compounds promising candidates for further development in treating disorders related to dopamine dysregulation .
  • Anti-Parkinsonian Activity : A series of studies evaluated the anti-Parkinsonism effects of various 8-azabicyclo[3.2.1]octane derivatives in animal models. Notably, compounds B and E were found to significantly reduce catatonic responses and tremors induced by chlorpromazine, indicating their potential efficacy in enhancing dopaminergic activity in the brain .
  • Nicotinic Acetylcholine Receptor Modulation : Some derivatives have been identified as selective ligands for α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in neurogenesis and cognitive function. This suggests a dual mechanism of action where these compounds may not only affect dopaminergic pathways but also enhance cholinergic signaling .

Pharmacological Profiles

The pharmacological profiles of these compounds have been characterized through various in vitro assays, highlighting their potential therapeutic benefits:

CompoundTargetBinding AffinitySelectivity
Compound BDATHighHigh over SERT
Compound EDATModerateModerate over SERT
Compound Aα7 nAChRHighN/A

Case Studies

Several case studies have been documented regarding the use of 8-azabicyclo[3.2.1]octane derivatives in preclinical settings:

  • Study on Mice : In a controlled study involving albino mice, administration of selected compounds resulted in significant increases in brain dopamine levels compared to controls treated with atropine alone. This underscores the potential of these compounds as therapeutic agents for PD .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective effects of these compounds against neurotoxicity induced by 6-hydroxydopamine (6-OHDA) in rodent models, demonstrating their ability to preserve dopaminergic neurons and improve motor function .

属性

IUPAC Name

[4-(3-methoxyphenyl)phenyl]-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3/c1-30-23-5-2-4-20(14-23)18-7-9-19(10-8-18)26(29)28-21-11-12-22(28)16-25(15-21)31-24-6-3-13-27-17-24/h2-10,13-14,17,21-22,25H,11-12,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCLNIRIPXXARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3C4CCC3CC(C4)OC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。